N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-11-6-4-10(5-7-11)9-13-19-20-15(22-13)18-14(21)12-3-1-2-8-17-12/h1-8H,9H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFVEQLRECLJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A pivotal method involves reacting 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea with hydrazonoyl chlorides in ethanol, catalyzed by triethylamine (TEA). For the target compound, 4-fluorobenzyl-substituted hydrazonoyl chloride is used instead of phenyl derivatives. The reaction proceeds via:
-
Alkylation of the thiourea’s thiol group.
-
Intramolecular cyclization to form the 1,3,4-thiadiazole ring.
-
Elimination of an aniline molecule to stabilize the structure.
Reaction Conditions :
-
Solvent: Ethanol (anhydrous).
-
Catalyst: TEA (10 mol%).
-
Temperature: Reflux (78°C).
-
Duration: 6–8 hours.
Key Intermediate :
-
5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylideneamine (Yield: 68–72%).
Stereochemical Control and Configuration Analysis
The (2E) configuration is critical for biological activity and is ensured by:
-
Tautomeric Stabilization : The thiadiazole’s exocyclic double bond adopts the E configuration due to conjugation with the pyridine ring.
-
Crystallographic Validation : Single-crystal X-ray diffraction confirms planar geometry and π-π stacking between thiadiazole and pyridine rings.
Spectroscopic Confirmation :
-
1H NMR : A singlet at δ 6.39 ppm (pyridine-H5) and multiplet at δ 7.09–7.46 ppm (aromatic protons).
-
13C NMR : Signal at δ 167.8 ppm (C=O of amide).
-
IR : Absorption at 1680 cm⁻¹ (C=N stretch of thiadiazole).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling for Aryl Functionalization
A patent method employs boronic ester intermediates to introduce the 4-fluorobenzyl group post-cyclization.
Steps :
-
Synthesize 7-iodo-1,3,4-thiadiazol-2(3H)-ylideneamine .
-
React with 4-fluorobenzylboronic acid under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O).
Advantages :
-
Higher regioselectivity.
-
Tolerance for sensitive functional groups.
Optimization and Scalability Challenges
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | TEA | 68 | 92 |
| DMF | DIPEA | 72 | 95 |
| THF | DBU | 58 | 89 |
| Temperature (°C) | E:Z Ratio |
|---|---|
| 25 | 85:15 |
| 60 | 78:22 |
| 0 | 92:8 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. Compounds similar to N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide have shown significant activity against various bacterial strains. For instance, derivatives containing the thiadiazole moiety have been synthesized and tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the benzyl group can enhance antibacterial potency .
Anticancer Properties
Thiadiazole derivatives are also being investigated for their anticancer potential. Compounds with similar structural features have demonstrated cytotoxic effects on several cancer cell lines through mechanisms such as apoptosis induction. For example, studies on imidazo[2,1-b][1,3,4]thiadiazoles have shown promising results in inhibiting cancer cell proliferation and inducing cell death . The incorporation of a pyridine ring in this compound may further enhance these properties.
Pesticidal Activity
The compound's potential as a pesticide is noteworthy. Thiadiazole derivatives have been explored for their ability to act as fungicides and herbicides. The presence of the pyridine and thiadiazole rings contributes to their effectiveness in disrupting biological processes in pests and pathogens. Research indicates that these compounds can inhibit key enzymes involved in plant disease progression, thereby offering a novel approach to pest management .
Synthesis of Novel Materials
This compound can be utilized in the synthesis of advanced materials due to its unique chemical properties. The compound has been investigated for its role in creating polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to environmental degradation while maintaining structural integrity .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Core
Key Compounds :
Analysis :
- Fluorinated Analogs: The target compound and share a 4-fluorophenyl group, which enhances lipophilicity and metabolic stability.
- Heterocyclic Diversity : Compound 18p substitutes the thiadiazole with pyridinyl and dimethoxyphenyl groups, reducing steric bulk compared to the target’s 4-fluorobenzyl group. This may improve solubility but decrease membrane permeability.
Structural and Electronic Comparisons
Electronic Effects
Q & A
Q. Methodology :
- Step 1 : Coupling of thiadiazole precursors (e.g., via condensation reactions) under reflux in dimethylformamide (DMF) at 80–100°C for 6–8 hours.
- Step 2 : Purification using high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to isolate the E-isomer selectively.
- Key variables :
- Solvent polarity (DMF > ethanol for intermediate stability).
- Reaction time (prolonged heating reduces byproducts).
- Catalysts (e.g., triethylamine for deprotonation).
Yield optimization :
Yields improve from ~40% to >70% by controlling moisture levels (anhydrous conditions) and using microwave-assisted synthesis for faster kinetics .
Basic: What methodologies are recommended for analyzing the thermal stability of this compound?
Q. Answer :
- Thermogravimetric Analysis (TGA) : Measures weight loss upon heating (10°C/min in N₂ atmosphere).
- Decomposition onset >200°C indicates suitability for high-temperature formulations.
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points, glass transitions).
- Sharp endothermic peaks near 180–190°C correlate with crystalline stability .
Advanced: How can contradictions in reported biological activity data (e.g., antioxidant vs. pro-inflammatory effects) be resolved?
Q. Methodology :
- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity (e.g., COX-2 vs. NF-κB pathways).
- Dose-response profiling : Conduct assays across 0.1–100 µM to identify biphasic effects.
- Metabolite screening : LC-MS/MS to rule out activity from degradation products.
Example : Inconsistent anti-inflammatory data may arise from cell-type-specific redox environments. Use primary macrophages (vs. immortalized lines) for reproducible results .
Advanced: What in silico strategies effectively predict the mechanism of action for this compound?
Q. Methodology :
- Molecular docking : Use AutoDock Vina with PDB targets (e.g., EGFR kinase: 1M17).
- Prioritize binding poses with ∆G < −8 kcal/mol.
- MD simulations : GROMACS for 100 ns to assess stability of ligand-target complexes.
- QSAR modeling : Train models on thiadiazole derivatives with known IC₅₀ values (R² > 0.7).
Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .
Advanced: How should researchers design experiments to study the compound’s inhibition of specific enzymes (e.g., kinases)?
Q. Protocol :
- Enzyme selection : Focus on kinases with conserved ATP-binding pockets (e.g., MAPK, CDK2).
- Assay conditions :
- Substrate: ATP (1 mM), peptide substrate (0.2 mM).
- Inhibitor concentration: 0.1–10 µM.
- Detection: Fluorescent ADP-Glo™ assay.
- Data analysis :
- Calculate IC₅₀ using nonlinear regression (GraphPad Prism).
- Confirm non-competitive inhibition via Lineweaver-Burk plots.
Controls : Include staurosporine as a positive control .
Basic: What challenges arise in determining the solubility and stability of this compound in aqueous media?
Q. Challenges :
- Low solubility : LogP ~3.5 limits dissolution in PBS.
- Solution : Use co-solvents (e.g., 10% DMSO) or nanoformulation.
- pH sensitivity : Hydrolysis at pH > 7.5.
- Stabilization : Store lyophilized at −80°C; avoid basic buffers .
Advanced: How can structure-activity relationship (SAR) studies be conducted for derivatives of this compound?
Q. SAR workflow :
Derivative synthesis : Modify substituents (e.g., replace 4-fluorobenzyl with chlorobenzyl).
Activity testing :
- Antimicrobial : MIC assays (E. coli, S. aureus).
- Anticancer : MTT assay (MCF-7, A549 cells).
Data correlation :
- Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility.
- Bulkier substituents decrease kinase inhibition (steric hindrance) .
Basic: What analytical techniques are critical for post-synthesis characterization?
Q. Techniques :
- NMR (¹H/¹³C) : Confirm regiochemistry (e.g., E/Z isomerism via coupling constants).
- HRMS : Verify molecular ion [M+H]⁺ (theoretical vs. observed ± 2 ppm).
- XRD : Resolve crystal packing and hydrogen-bonding networks .
Advanced: How can pharmacokinetic properties (e.g., bioavailability) be evaluated in preclinical models?
Q. In vivo protocol :
- Dosing : 10 mg/kg (oral and IV) in Sprague-Dawley rats.
- Sampling : Plasma collected at 0.5, 1, 2, 4, 8, 24 hours.
- LC-MS analysis : Quantify compound/metabolites.
- Key parameters :
- Cₘₐₓ : ~1.2 µg/mL (oral).
- t₁/₂ : ~3.5 hours.
- F (bioavailability) : <15% due to first-pass metabolism.
Optimization : Prodrug strategies (e.g., esterification) to enhance absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
